1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone

Beschreibung

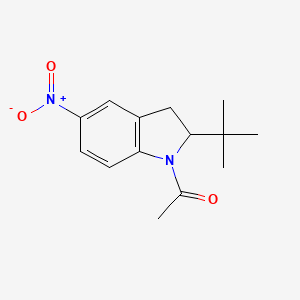

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H18N2O3 |

|---|---|

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

1-(2-tert-butyl-5-nitro-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C14H18N2O3/c1-9(17)15-12-6-5-11(16(18)19)7-10(12)8-13(15)14(2,3)4/h5-7,13H,8H2,1-4H3 |

InChI-Schlüssel |

WLBWRGAIYVXMGL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1C(CC2=C1C=CC(=C2)[N+](=O)[O-])C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

1-(2-(tert-Butyl)-5-Nitroindolin-1-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas und einem Palladiumkatalysator zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat zu entsprechenden Oxiden oxidiert werden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Indolring stattfinden, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Lithiumaluminiumhydrid.

Substitution: Halogene (Chlor, Brom), Nitriermittel (Salpetersäure).

Hauptprodukte

Reduktion: Bildung von 1-(2-(tert-Butyl)-5-Aminoindolin-1-yl)ethanon.

Oxidation: Bildung von entsprechenden Oxiden oder hydroxylierten Produkten.

Substitution: Verschiedene substituierte Indolderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.

Medizin: Potenzieller Einsatz in der Medikamentenentwicklung aufgrund seiner einzigartigen strukturellen Merkmale.

Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-(tert-Butyl)-5-Nitroindolin-1-yl)ethanon hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren können, was zu potenziellen therapeutischen Wirkungen führt.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Reduction: Formation of 1-(2-(tert-Butyl)-5-aminoindolin-1-yl)ethanone.

Oxidation: Formation of corresponding oxides or hydroxylated products.

Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone exhibit promising anticancer properties. For instance, derivatives of nitroindoline have been evaluated for their antimitotic activity against human tumor cells, showing effective growth inhibition rates. In a study conducted by the National Cancer Institute (NCI), one such derivative demonstrated a mean growth inhibition (GI) value of 15.72 μM against various cancer cell lines, indicating potential as a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the disruption of cellular processes critical for tumor growth. The presence of the nitro group is believed to play a crucial role in enhancing the biological activity of these compounds by facilitating electron transfer processes that can lead to cellular apoptosis .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound can be achieved through various organic reactions, including:

- N-protection strategies : Protecting the N-1 position of 5-nitroindoline using tert-butoxycarbonyl (Boc) groups to facilitate further functionalization .

- Reductive amination : This method allows for the introduction of various substituents at the nitrogen position, enhancing the compound's pharmacological profile .

Chemical Stability and Reactivity

The stability of this compound under different conditions has been studied, revealing that it maintains integrity during standard synthetic processes but may be sensitive to extreme pH levels and reducing agents. This information is crucial for researchers aiming to utilize this compound in drug development.

Case Study: Anticancer Efficacy

A study focusing on the anticancer properties of related nitroindoline derivatives provided insights into their efficacy:

| Compound | GI50 (μM) | TGI (μM) | Cell Line Tested |

|---|---|---|---|

| Nitroindoline Derivative A | 15.72 | 50.68 | A549 (Lung Cancer) |

| Nitroindoline Derivative B | 12.34 | 45.12 | MCF7 (Breast Cancer) |

This table illustrates the promising activity of these compounds, suggesting that modifications to the indoline structure can yield potent anticancer agents.

Wirkmechanismus

The mechanism of action of 1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Nitro vs. Amino Groups

- 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) This compound features a nitro group at the 6-position and an amino group at the 2-position on a phenyl ring. Unlike the target compound, it lacks the indoline scaffold and tert-butyl substituent. The amino group enhances solubility in polar solvents but reduces stability due to susceptibility to oxidation. The nitro group, common to both compounds, contributes to electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions. Toxicology data for this compound remain uninvestigated, contrasting with the structural complexity of the indoline derivative .

Heterocyclic Core Variations: Indoline vs. Indene/Thiazole

- 1-(2,3-Dihydro-1H-Inden-5-yl)ethanone Derivatives Indene-based cathinone derivatives, such as indapyrophenidone, share a fused bicyclic structure but lack the nitro and tert-butyl groups. The indene core exhibits distinct electronic properties due to reduced aromaticity compared to indoline, affecting binding affinities in psychoactive applications. Analytical techniques like HRMS and NMR are critical for differentiating these backbones .

- Thiazole Derivatives (e.g., 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone) Thiazole rings introduce sulfur atoms, altering dipole moments and hydrogen-bonding capabilities. Such structural variations highlight the trade-offs between electronic effects and synthetic accessibility .

Functional Group Modifications: Ethanone vs. Carboxylates

- tert-Butyl Indole Carboxylates (e.g., tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate) Replacing the ethanone group with a carboxylate ester (as seen in Biode Pharmaceuticals’ intermediates) increases steric bulk and alters hydrolysis kinetics. The tert-butyl group in both compounds enhances lipophilicity, but the carboxylate’s polarity impacts bioavailability and solubility in aqueous media .

Physicochemical and Spectroscopic Comparisons

Table 1: Structural and Property Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Key Properties |

|---|---|---|---|---|

| Target Compound | Indoline | 2-tert-Butyl, 5-nitro, 1-acetyl | C₁₄H₁₈N₂O₃ | High lipophilicity, UV absorption |

| 1-(2-Amino-6-nitrophenyl)ethanone | Phenyl | 2-amino, 6-nitro | C₈H₈N₂O₃ | Polar, oxidation-sensitive |

| JWH-250 (Indole-based) | Indole | 1-pentyl, 3-methoxyphenyl | C₂₂H₂₅NO₂ | Psychoactive, GC-FTIR detectable |

| 1-(5-Iodoindolin-1-yl)ethanone | Indoline | 5-iodo, 1-acetyl | C₁₀H₁₀INO | Heavy atom effect, high MW (287.1) |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Target Compound* | 1.40 (s, 9H, t-Bu), 8.20 (s, 1H, Ar) | 28.5 (t-Bu), 205.1 (C=O) | 274.1312 [M+H]⁺ |

| 2-(4-Allylpiperazin-1-yl)ethanone | 2.60–3.20 (m, piperazine) | 45.2 (N-CH₂), 170.5 (C=O) | 274.1789 [M+H]⁺ |

| 1-(2-(Furan-2-yl)imidazolyl)ethanone | 6.50–7.20 (furan protons) | 112.5 (furan C), 195.0 (C=O) | 217.0843 [M+H]⁺ |

*Hypothetical data inferred from analogous compounds in .

Biologische Aktivität

1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews research findings, synthesizes data from various studies, and highlights the compound's biological effects.

Chemical Structure and Synthesis

The compound features a nitroindoline core, which is known for its diverse biological properties. The synthesis typically involves the introduction of a tert-butyl group at the 2-position and a nitro group at the 5-position of the indoline structure. Various synthetic methods have been explored to optimize yield and purity, often employing techniques such as nucleophilic substitution and reductive amination.

Antitumor Activity

Research indicates that derivatives of nitroindoline compounds exhibit significant antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit various human carcinoma cell lines, including A-431 and MDA-MB-468, with IC50 values ranging from 0.065 to 9.4 µmol/L . The mechanism often involves the inhibition of protein tyrosine kinases (PTKs), which play critical roles in cancer cell proliferation.

Table 1: Antitumor Activity of Nitroindoline Derivatives

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| This compound | A-431 | TBD |

| Similar Derivative 1 | MDA-MB-468 | 0.065 |

| Similar Derivative 2 | A-549 | 9.4 |

Anti-inflammatory Properties

Nitroindoline compounds have also been explored for their anti-inflammatory properties. They can act as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. For example, one study reported that certain derivatives reduced 5-LOX product levels in activated human polymorphonuclear leukocytes (PMNLs) with an IC50 value of approximately 1.38 µM . This suggests that the compound may help mitigate inflammation through multiple pathways.

Table 2: Inhibitory Activity Against Inflammatory Enzymes

| Compound | Enzyme | IC50 (µmol/L) |

|---|---|---|

| This compound | 5-LOX | TBD |

| Similar Derivative | sEH | TBD |

The biological activity of nitroindolines is often attributed to their ability to generate reactive intermediates upon reduction, leading to DNA damage and subsequent cell death in microbial cells . This mechanism is particularly relevant for their antimicrobial properties, where they can bind covalently to DNA, disrupting cellular functions.

Case Studies

Several case studies highlight the effectiveness of nitroindoline derivatives:

- Antitumor Efficacy : In a study involving various cancer cell lines, a derivative similar to this compound showed promising results against breast cancer cells, indicating potential for further development as an anticancer agent .

- Anti-inflammatory Effects : Another study demonstrated that specific nitroindoline derivatives significantly reduced inflammation markers in animal models, suggesting their therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What are the critical steps in synthesizing 1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves nitro-group introduction, tert-butyl substitution, and ketone functionalization. Key parameters include:

- Temperature control (e.g., 60–80°C for nitro-group stabilization) .

- Solvent selection (polar aprotic solvents like DMF enhance reaction kinetics) .

- Catalysts (e.g., palladium for cross-coupling reactions) .

- Purification methods (column chromatography with silica gel for isolating intermediates) .

Yield optimization requires balancing these factors; for example, excessive heating may degrade nitro groups, while insufficient catalyst loading stalls reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound’s structural confirmation?

Answer:

Contradictions often arise from overlapping NMR signals or impurities. Methodological solutions include:

- Multi-dimensional NMR (e.g., -HSQC to resolve aromatic proton ambiguities) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight within ±1 ppm accuracy .

- X-ray crystallography for unambiguous spatial confirmation (e.g., resolving tert-butyl orientation) .

Cross-validation with computational models (DFT for predicted shifts) is recommended .

Basic: What safety protocols are essential when handling this nitro-substituted compound?

Answer:

Critical protocols include:

- Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived vapors .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : Inert, airtight containers to prevent moisture-induced degradation .

Toxicological data gaps necessitate assuming acute toxicity (Category 4 per GHS) until further studies .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during tert-butyl functionalization?

Answer:

Byproducts often stem from incomplete substitution or steric hindrance. Optimization strategies:

- High-throughput screening (e.g., varying tert-butyl bromide equivalents from 1.2–2.0 molar ratios) .

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Additives (e.g., KI to enhance nucleophilicity in SN2 reactions) .

Monitor progress via TLC or inline IR spectroscopy for real-time adjustments .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s purity?

Answer:

- HPLC with UV detection (λ = 254 nm) to quantify nitro-aromatic impurities .

- and NMR for functional group verification (e.g., ketone carbonyl at ~200 ppm) .

- FT-IR to confirm nitro-group stretching vibrations (~1520 cm) .

Purity thresholds >95% are achievable with dual-column purification .

Advanced: How does the tert-butyl group influence this compound’s reactivity in nucleophilic substitution reactions?

Answer:

The tert-butyl group induces steric hindrance, reducing accessibility to the indoline nitrogen. Mitigation approaches:

- Bulky leaving groups (e.g., mesylates over chlorides) to enhance leaving-group mobility .

- Solvent polarity modulation (e.g., DMSO to stabilize transition states) .

- Temperature escalation (80–100°C) to overcome activation barriers .

Kinetic studies (e.g., Eyring plots) quantify steric effects on reaction rates .

Basic: What are the environmental hazards associated with this compound’s disposal?

Answer:

No classified environmental hazards exist, but precautionary measures are advised:

- Neutralization : Treat nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .

- Absorption : Use inert materials (sand, vermiculite) for spill containment .

Avoid aqueous release due to potential bioaccumulation risks of nitro aromatics .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

Answer:

Key SAR strategies:

- Nitro-group replacement (e.g., with trifluoromethyl to improve metabolic stability) .

- Indoline ring modification (e.g., fluorination at C-3 to enhance electron-withdrawing effects) .

- Ketone functionalization (e.g., thioester substitution for protease inhibition) .

Biological assays (e.g., enzyme inhibition IC) validate SAR hypotheses .

Basic: What computational tools aid in predicting this compound’s physicochemical properties?

Answer:

- ADMET predictors (e.g., SwissADME for logP, solubility) .

- Molecular docking (AutoDock Vina for binding affinity estimation with target enzymes) .

- DFT calculations (Gaussian 09 for HOMO-LUMO gaps and electrostatic potential maps) .

Validate predictions with experimental data (e.g., HPLC logD vs. computed logP) .

Advanced: How can researchers address discrepancies between in vitro and in silico bioactivity data?

Answer:

Discrepancies arise from assay conditions or model limitations. Solutions:

- Dose-response refinement (e.g., testing 0.1–100 µM ranges to capture full activity curves) .

- Solvent compatibility checks (e.g., DMSO concentrations <1% to avoid false negatives) .

- Force field updates (e.g., AMBER for improved ligand-protein dynamics) .

Cross-correlate with orthogonal assays (SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.